cis-6-Amino-cyclohex-3-enecarboxylic acid amide hydrochloride
Overview
Description
cis-6-Amino-cyclohex-3-enecarboxylic acid amide hydrochloride: is a chemical compound with the empirical formula C7H12N2O · HCl and a molecular weight of 176.64 g/mol . This compound is known for its unique structural properties, which include an amino group and a carboxylic acid amide group attached to a cyclohexene ring. It is commonly used in various scientific research applications due to its reactivity and potential biological activity.
Preparation Methods
The synthesis of cis-6-Amino-cyclohex-3-enecarboxylic acid amide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexene as the starting material.
Amination: The cyclohexene undergoes an amination reaction to introduce the amino group at the 6-position.
Carboxylation: The next step involves the carboxylation of the cyclohexene ring to form the carboxylic acid group.
Amidation: The carboxylic acid group is then converted to an amide group through an amidation reaction.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to increase yield and purity.
Chemical Reactions Analysis
cis-6-Amino-cyclohex-3-enecarboxylic acid amide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
cis-6-Amino-cyclohex-3-enecarboxylic acid amide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of cis-6-Amino-cyclohex-3-enecarboxylic acid amide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical reactions. These interactions can affect the activity of enzymes and receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
cis-6-Amino-cyclohex-3-enecarboxylic acid amide hydrochloride can be compared with similar compounds such as:
- cis-2-Amino-cyclohex-3-enecarboxylic acid hydrochloride
- trans-6-Amino-cyclohex-3-enecarboxylic acid
- cis-6-Aminomethyl-cyclohex-3-enylamine dihydrochloride
- cis-(6-Amino-cyclohex-3-enyl)-methanol hydrochloride
These compounds share similar structural features but differ in the position of the amino group or the presence of additional functional groups
Properties
IUPAC Name |
(1R,6S)-6-aminocyclohex-3-ene-1-carboxamide;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h1-2,5-6H,3-4,8H2,(H2,9,10);1H/t5-,6+;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DITFOZGDBRLNER-IBTYICNHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)N)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@@H]([C@@H]1C(=O)N)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.